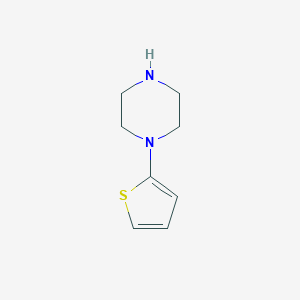

1-(Thiophen-2-yl)piperazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-thiophen-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGVDUJFWRWPCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620635 |

Source

|

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108768-19-0 |

Source

|

| Record name | 1-(Thiophen-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Thiophen-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Thiophen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic methodology, experimental protocols, and the characterization of the final compound through various analytical techniques.

Introduction

1-(Thiophen-2-yl)piperazine is a versatile building block in the synthesis of a wide range of biologically active molecules. The incorporation of the thiophene and piperazine moieties can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. This guide focuses on a robust and widely applicable synthetic route and the essential analytical methods for structural confirmation and purity assessment.

Synthesis of 1-(Thiophen-2-yl)piperazine

The most common and efficient method for the synthesis of 1-(Thiophen-2-yl)piperazine is the Buchwald-Hartwig amination.[1][2][3][4][5][6] This palladium-catalyzed cross-coupling reaction provides a direct and high-yielding route to form the C-N bond between the thiophene ring and the piperazine ring.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies for similar substrates.

Materials:

-

2-Bromothiophene

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (typically 1-5 mol%) and XPhos (typically 1.5-7.5 mol%).

-

Add anhydrous toluene to the flask and stir for 10 minutes at room temperature to form the active catalyst complex.

-

Add 2-bromothiophene (1.0 equivalent), piperazine (1.2-1.5 equivalents), and sodium tert-butoxide (1.4-2.0 equivalents).

-

Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(Thiophen-2-yl)piperazine.

Characterization of 1-(Thiophen-2-yl)piperazine

The structure and purity of the synthesized 1-(Thiophen-2-yl)piperazine must be confirmed by a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂N₂S[7] |

| Molecular Weight | 168.26 g/mol [7] |

| Appearance | Expected to be a solid or oil |

| Melting Point | Not available in the searched literature |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1-(Thiophen-2-yl)piperazine based on the analysis of related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | dd | 1H | H-5 (Thiophene) |

| ~6.8-7.0 | dd | 1H | H-3 (Thiophene) |

| ~6.6-6.8 | dd | 1H | H-4 (Thiophene) |

| ~3.1-3.3 | t | 4H | -CH₂-N-(Thiophene) |

| ~2.9-3.1 | t | 4H | -CH₂-NH |

| ~1.5-2.0 | s (broad) | 1H | -NH |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~150-155 | C-2 (Thiophene) |

| ~128 | C-5 (Thiophene) |

| ~122 | C-3 (Thiophene) |

| ~118 | C-4 (Thiophene) |

| ~50-55 | -CH₂-N-(Thiophene) |

| ~45-50 | -CH₂-NH |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 168 | [M]⁺ (Molecular Ion) |

| 111 | [M - C₄H₄N]⁺ |

| 97 | [C₄H₃S-N]⁺ |

| 84 | [C₄H₈N₂]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch (piperazine) |

| ~3100-3000 | C-H stretch (thiophene, aromatic) |

| ~2950-2800 | C-H stretch (piperazine, aliphatic) |

| ~1600-1450 | C=C stretch (thiophene) |

| ~1300-1200 | C-N stretch |

| ~700 | C-S stretch (thiophene) |

Visualizations

Synthesis Pathway

Caption: Buchwald-Hartwig amination for 1-(Thiophen-2-yl)piperazine synthesis.

Experimental Workflow

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a reliable and modern approach for the synthesis of 1-(Thiophen-2-yl)piperazine via the Buchwald-Hartwig amination. The provided experimental protocol and characterization data serve as a valuable resource for researchers in the fields of synthetic and medicinal chemistry. The successful synthesis and thorough characterization of this compound are crucial first steps in its application for the development of novel therapeutic agents. Further optimization of the reaction conditions and a more detailed investigation of its pharmacological properties are promising areas for future research.

References

- 1. 1-(Thiophen-2-yl)piperidine | C9H13NS | CID 12181160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Thiophen-2-yl)piperazine | 108768-19-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 1-(Thiophen-2-yl)piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1-(thiophen-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. The unique combination of the electron-rich thiophene ring and the versatile piperazine moiety imparts favorable physicochemical and pharmacological properties, making these derivatives attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing 1-(thiophen-2-yl)piperazine and its derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

Core Synthetic Strategies

The construction of the 1-(thiophen-2-yl)piperazine core primarily relies on the formation of the C-N bond between the thiophene ring and the piperazine nucleus. The three most prevalent and effective methods to achieve this are:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation.

-

Reductive Amination: A versatile two-step, one-pot procedure involving the reaction of a thiophene carbonyl compound with piperazine, followed by reduction.

-

Amide Bond Formation and Subsequent Modification: This approach involves the acylation of piperazine with a thiophene-containing acylating agent, which can then be further modified.

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following table summarizes the key quantitative data for the synthesis of 1-(thiophen-2-yl)piperazine and its derivatives via the aforementioned methods.

| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Buchwald-Hartwig Amination | 2-Bromothiophene, Piperazine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 24 h | Not specified | [1] |

| Reductive Amination | Thiophene-2-carboxaldehyde, Piperazine | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | 8 h | Not specified | [2] |

| Amide Bond Formation | Thiophene-2-carboxylic acid, (2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone | HATU, Triethylamine | DMF | 50 | 5 h | Not specified | [3] |

Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methodologies.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)piperazine via Buchwald-Hartwig Amination (Adapted from a General Procedure)

This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl halides.[1][4]

Materials:

-

2-Bromothiophene

-

Piperazine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromothiophene (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(thiophen-2-yl)piperazine.

Protocol 2: Synthesis of 1-(Thiophen-2-yl)piperazine via Reductive Amination (Adapted from a General Procedure)

This protocol is based on a general procedure for reductive amination using sodium triacetoxyborohydride.[2]

Materials:

-

Thiophene-2-carboxaldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Standard reaction glassware

-

Magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane for extraction

Procedure:

-

To a round-bottom flask, add thiophene-2-carboxaldehyde (1.0 mmol) and piperazine (1.1 mmol) in 1,2-dichloroethane (10 mL).

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 8 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(thiophen-2-yl)piperazine.

Protocol 3: Synthesis of (2-tert-Butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone via Amide Bond Formation[3]

Materials:

-

Thiophene-2-carboxylic acid

-

(2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Triethylamine

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (10 mL).

-

Add triethylamine (3.0 mmol) to the mixture and stir for 30 minutes at room temperature.

-

Add (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone (1.0 mmol) to the reaction mixture.

-

Warm the reaction mixture to 50 °C and stir for 5 hours.

-

Monitor the reaction for completion by TLC.

-

After completion, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure (2-tert-Butylpyrimidin-5-yl)[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone.

Mandatory Visualizations

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the three primary synthetic routes to 1-(thiophen-2-yl)piperazine derivatives.

Caption: Key synthetic routes to 1-(thiophen-2-yl)piperazine derivatives.

Experimental Workflow: Buchwald-Hartwig Amination

This diagram outlines the general workflow for the Buchwald-Hartwig amination protocol.

Caption: Step-by-step workflow for Buchwald-Hartwig synthesis.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Many arylpiperazine derivatives, including those with a thiophene moiety, exhibit activity at dopamine receptors. As antagonists of the D2 receptor, they can modulate downstream signaling cascades implicated in various neurological and psychiatric conditions.[5][6][7][8][9][10] The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor and the inhibitory effect of a 1-(thiophen-2-yl)piperazine antagonist.

Caption: Antagonism of the D2 receptor by a 1-(thiophen-2-yl)piperazine derivative.

Conclusion

The synthesis of 1-(thiophen-2-yl)piperazine derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the medicinal chemist. The Buchwald-Hartwig amination, reductive amination, and amide bond formation represent the most prominent strategies, each with its own set of advantages. The choice of a particular route will be dictated by factors such as the availability and cost of starting materials, desired scale, and the specific substitution pattern of the target molecule. The significant interest in these compounds as potential therapeutics, particularly for CNS disorders, underscores the importance of efficient and scalable synthetic routes. Further research into the development of more sustainable and atom-economical methods will continue to be an area of active investigation.

References

- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

1-(Thiophen-2-yl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(Thiophen-2-yl)piperazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 1-(Thiophen-2-yl)piperazine. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identification

1-(Thiophen-2-yl)piperazine is a heterocyclic compound featuring a thiophene ring linked to a piperazine moiety at the nitrogen-1 position. This structure is a common scaffold in medicinal chemistry, combining the aromatic, electron-rich properties of thiophene with the versatile basicity and conformational flexibility of the piperazine ring.

Chemical Structure:

Caption: 2D Chemical Structure of 1-(Thiophen-2-yl)piperazine.

Physicochemical and Spectroscopic Properties

Quantitative data for 1-(Thiophen-2-yl)piperazine is summarized below. While experimental values for properties like melting and boiling points are not widely published, data from suppliers and computational models provide a reliable profile.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 108768-19-0 | [1][2] |

| Molecular Formula | C₈H₁₂N₂S | [1][3] |

| Molecular Weight | 168.26 g/mol | [1][3] |

| IUPAC Name | 1-(thiophen-2-yl)piperazine | |

| InChI Key | ANGVDUJFWRWPCE-UHFFFAOYSA-N | |

| Physical Form | Powder | |

| Solubility | Limited solubility in water; soluble in organic solvents such as ethanol. | [4] |

Spectroscopic Profile (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies / Fragments |

| ¹H NMR | Thiophene protons: ~6.8-7.4 ppm (multiplets). Piperazine protons (N-CH₂): ~3.0-3.3 ppm (triplet or multiplet, adjacent to thiophene). Piperazine protons (N-CH₂): ~2.8-3.1 ppm (triplet or multiplet). Piperazine N-H: Broad singlet, variable shift (~1.5-3.0 ppm). |

| ¹³C NMR | Thiophene carbons (C-S): ~140-145 ppm. Thiophene carbons (C-H): ~120-130 ppm. Piperazine carbons (N-CH₂): ~45-55 ppm. |

| FT-IR | N-H Stretch: 3250-3350 cm⁻¹ (secondary amine).[5] Aromatic C-H Stretch: 3000-3100 cm⁻¹. Aliphatic C-H Stretch: 2800-3000 cm⁻¹.[6] C=C Stretch (Thiophene): 1400-1500 cm⁻¹. C-N Stretch: 1150-1250 cm⁻¹. |

| Mass Spec. | Molecular Ion (M⁺): m/z = 168. Major Fragments: Cleavage of the piperazine ring and the C-N bond connecting the two rings.[7][8] |

Synthesis Protocols

The synthesis of N-arylpiperazines is well-established. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (or triflate) with an amine.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of 1-(Thiophen-2-yl)piperazine from 2-bromothiophene and piperazine.

Materials:

-

2-Bromothiophene

-

Piperazine (excess, e.g., 1.5-2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, catalyst)

-

Racemic-BINAP (ligand)

-

Sodium tert-butoxide (NaOt-Bu, base)

-

Toluene (anhydrous solvent)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add sodium tert-butoxide, piperazine, palladium(II) acetate, and racemic-BINAP.

-

Solvent and Reactant Addition: Add anhydrous toluene to the flask, followed by 2-bromothiophene via syringe.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a gradient of ethyl acetate/hexanes or dichloromethane/methanol) to yield pure 1-(Thiophen-2-yl)piperazine.

Caption: Workflow for the synthesis of 1-(Thiophen-2-yl)piperazine via Buchwald-Hartwig amination.

Biological Activity and Signaling Pathways

The 1-arylpiperazine motif is a privileged scaffold in neuropharmacology. Derivatives often act as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[4] The thiophene moiety can influence potency, selectivity, and metabolic stability.

Piperazine and thiophene derivatives are known for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[9][10][11] Specifically, arylpiperazines are key components in drugs targeting the central nervous system (CNS), with applications as antidepressants, anxiolytics, and antipsychotics.[4][12]

Generalized Signaling Pathway: Arylpiperazine at GPCRs

The primary mechanism of action for many arylpiperazine drugs involves the modulation of neurotransmitter signaling. As a ligand, 1-(Thiophen-2-yl)piperazine would bind to a receptor (e.g., a 5-HT receptor), triggering a conformational change that initiates an intracellular signaling cascade via G-proteins, leading to a downstream cellular response.

Caption: Generalized signaling pathway for an arylpiperazine ligand at a G-protein coupled receptor.

References

- 1. 1-(Thiophen-2-yl)piperazine | 108768-19-0 [chemicalbook.com]

- 2. 108768-19-0|1-(Thiophen-2-yl)piperazine|BLD Pharm [bldpharm.com]

- 3. 1-(Thiophen-2-yl)piperazine - CAS:108768-19-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Buy 1-Methyl-4-(thiophen-2-yl)piperazine (EVT-1198652) | 151657-62-4 [evitachem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Thiophen-2-yl)piperidine|CAS 19983-20-1|Supplier [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Biological activity of novel thiophene-piperazine compounds

An In-Depth Technical Guide to the Biological Activity of Novel Thiophene-Piperazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The fusion of a thiophene ring and a piperazine moiety creates a privileged heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Thiophene, a five-membered aromatic sulfur-containing heterocycle, offers metabolic stability and lipophilicity, which aids in properties like blood-brain barrier penetration.[1][3] The piperazine ring, a six-membered heterocycle with two nitrogen atoms, provides a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[2] This combination has given rise to a plethora of novel compounds with a wide spectrum of biological activities, positioning the thiophene-piperazine core as a critical pharmacophore in the development of new therapeutic agents for complex diseases.[4][5] This guide provides a comprehensive overview of the anticancer, neuroprotective, and antimicrobial activities of these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Anticancer Activity

Novel thiophene-piperazine derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase, and the induction of programmed cell death (apoptosis).[2][7]

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic and enzyme inhibitory activities of selected novel thiophene-piperazine compounds.

| Compound ID | Target/Cell Line | Activity Type | Value | Reference |

| 18i | A549 (Lung Carcinoma) | Cytotoxicity | IC₅₀: 1.43 ± 0.08 µM | [7] |

| 18i | EGFR Kinase | Inhibition | IC₅₀: 42.3 nM | [7] |

| 17i | HCT116 (Colon Carcinoma) | Cytotoxicity | IC₅₀: 4.82 ± 0.80 µM | [7] |

| 29 | Mia PaCa-2 (Pancreatic Cancer) | Cytotoxicity | IC₅₀: 13.37 ± 2.37 μM | [1] |

| 29 | EGFR2 Enzyme | Inhibition | IC₅₀: 0.68 μM | [1] |

| CB01 | U87 (Glioblastoma) | Cytotoxicity | IC₅₀: ~20 nM | [8] |

| CB01 | HeLa (Cervical Cancer) | Cytotoxicity | IC₅₀: ~20 nM | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[9][10][11]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[12]

-

Compound Treatment: Prepare stock solutions of the thiophene-piperazine compounds in DMSO. Dilute the stocks with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.1%.[12] Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.[8]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10][12]

-

Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C. During this period, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[2][9]

-

Crystal Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[9]

Visualization: Apoptosis Signaling Pathway

Several piperazine-containing compounds induce apoptosis via the intrinsic (mitochondrial) pathway.[8] This involves the activation of Bax, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[8]

Caption: Intrinsic apoptosis pathway induced by a thiophene-piperazine compound.

Neuroprotective Activity

Thiophene derivatives are promising scaffolds for treating neurodegenerative disorders due to their ability to cross the blood-brain barrier and interact with multiple targets.[3][4] Thiophene-piperazine hybrids have been designed as multi-target agents for conditions like Alzheimer's disease, simultaneously inhibiting key enzymes and exhibiting antioxidant properties.[13]

Data Presentation: Neuroprotective Activity

The following table presents the inhibitory activity of selected thiophene-piperazine compounds against enzymes relevant to Alzheimer's disease.

| Compound ID | Target Enzyme | Activity Type | Value | Reference |

| 8e | Acetylcholinesterase (AChE) | Inhibition | IC₅₀: 0.12 ± 0.001 µM | [13] |

| 8e | Butyrylcholinesterase (BChE) | Inhibition | IC₅₀: 12.29 ± 0.02 µM | [13] |

| 8e | AChE (Kinetic) | Inhibition Constant | Kᵢ₁: 0.158 µM, Kᵢ₂: 0.347 µM | [13] |

| IIId | Acetylcholinesterase (AChE) | Inhibition | 60% Inhibition | [14][15] |

| Donepezil | Acetylcholinesterase (AChE) | Inhibition | 40% Inhibition | [14][15] |

| 42 | Serotonin (5-HT) Receptor | Binding Affinity | Kᵢ: 2.30 µM | [3] |

| 43 | nNOS | Inhibition | IC₅₀: 0.07 µM | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition (Ellman's Method)

This protocol is a widely used method for measuring AChE activity and screening for inhibitors.[14][15]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, a solution of acetylthiocholine iodide (ATCI) in the buffer, and solutions of the test compounds in a suitable solvent (e.g., DMSO) diluted with the buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include a control (with no inhibitor) and a blank (no enzyme).

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization: Neuroprotective Compound Screening Workflow

The screening process for novel neuroprotective agents typically follows a multi-step workflow from initial in vitro assays to in vivo validation.[12][16][17]

Caption: General workflow for the screening of neuroprotective compounds.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new classes of therapeutic agents.[2][18] Thiophene-piperazine derivatives have demonstrated significant potential, exhibiting activity against various bacterial strains, including drug-resistant ones.[19]

Data Presentation: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) of various thiophene derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

| Compound ID | Bacterial Strain | MIC (mg/L) | Reference |

| 1 (AGR1.229) | A. baumannii | 32 | [19] |

| 1 (AGR1.229) | E. coli | 64 | [19] |

| 4 | A. baumannii (colistin-resistant) | 4 | [19] |

| 4 | E. coli (MCR1+) | 16 | [19] |

| 7 | E. coli | 8 | [19] |

| 7 | P. aeruginosa | More potent than gentamicin | [21] |

| 9 | A. baumannii | Reduced MIC vs. analogs | [19] |

| 9 | E. coli | Reduced MIC vs. analogs | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[20][22]

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should span the expected MIC.[20]

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Also include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[20] The results can also be read using a plate reader by measuring the optical density (OD) at 600 nm.[20]

Visualization: Antimicrobial Efficacy Testing Workflow

The evaluation of a new antimicrobial agent involves a series of assays to determine its inhibitory and bactericidal effects.[20][23]

Caption: Workflow for antimicrobial susceptibility and efficacy testing.

Conclusion

The thiophene-piperazine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The compounds derived from this core exhibit a remarkable range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects. The data and protocols presented in this guide underscore the significant therapeutic potential of these novel agents. Continued exploration through rational design, synthesis, and rigorous biological evaluation is crucial for translating these promising preclinical findings into next-generation therapies for a variety of challenging diseases.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 9. ijcrt.org [ijcrt.org]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]

1-(Thiophen-2-yl)piperazine: A Technical Guide to its Putative Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiophen-2-yl)piperazine is a heterocyclic compound belonging to the arylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities within the central nervous system (CNS). Arylpiperazine derivatives are known to modulate various neurotransmitter systems, with prominent effects on serotonergic and dopaminergic pathways. This technical guide synthesizes the available preclinical data on congeners of 1-(Thiophen-2-yl)piperazine to elucidate its probable mechanism of action. By examining the structure-activity relationships of closely related thiophene-containing piperazine derivatives, this document provides insights into its potential receptor binding profile, downstream signaling cascades, and functional outcomes. This paper aims to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of 1-(Thiophen-2-yl)piperazine and related compounds for CNS disorders.

Introduction

The piperazine moiety is a prevalent structural motif in a multitude of clinically effective drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[1] The versatility of the piperazine ring allows for substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological properties. The incorporation of an aryl group, such as a thiophene ring, at the N1 position and various substituents at the N4 position has been a fruitful strategy in the development of ligands with high affinity and selectivity for specific G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[2]

The thiophene ring, a bioisostere of the phenyl ring, offers unique electronic and conformational properties that can influence receptor interactions and metabolic stability. This guide focuses on 1-(Thiophen-2-yl)piperazine, a simple yet potentially potent modulator of CNS function. While direct pharmacological data for this specific molecule is limited in publicly available literature, a wealth of information on structurally similar compounds provides a strong foundation for predicting its mechanism of action.

Putative Pharmacological Profile

Based on the pharmacological profiles of structurally related arylpiperazines, 1-(Thiophen-2-yl)piperazine is hypothesized to interact with several key CNS receptors. The primary targets are likely to be subtypes of serotonin and dopamine receptors.

Serotonin Receptor Interactions

Arylpiperazines are well-characterized ligands for various serotonin receptors. The 5-HT1A and 5-HT7 receptors are particularly sensitive to this class of compounds.

-

5-HT1A Receptor: Many arylpiperazine derivatives act as agonists or partial agonists at the 5-HT1A receptor.[3] This interaction is often associated with anxiolytic and antidepressant effects.

-

5-HT7 Receptor: Affinity for the 5-HT7 receptor is another common feature of this compound class, which is implicated in the regulation of mood, cognition, and circadian rhythms.[4]

Dopamine Receptor Interactions

Interaction with dopamine D2-like receptors (D2, D3, and D4) is a hallmark of many antipsychotic and antidepressant drugs.

-

D2 and D3 Receptors: Arylpiperazines frequently exhibit affinity for D2 and D3 receptors, often acting as antagonists or partial agonists.[5] This activity is central to the mechanism of action of many atypical antipsychotics. The relative affinity for D2 versus D3 receptors can significantly impact the therapeutic and side-effect profile of a compound.

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the putative mechanism of action of 1-(Thiophen-2-yl)piperazine, the following tables summarize the receptor binding affinities (Ki values) of closely related thiophene-containing piperazine derivatives. It is important to note that these are not data for 1-(Thiophen-2-yl)piperazine itself but for structurally similar molecules, which can inform on its likely pharmacological profile.

Table 1: Serotonin Receptor Binding Affinities of Thiophene-Containing Piperazine Derivatives

| Compound | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) | Reference |

| 2-ethoxyphenyl derivative 40 | 5.6 | 8.2 | [4] |

| 2-ethoxyphenyl derivative 45 | 3.4 | 4.1 | [4] |

Table 2: Dopamine Receptor Binding Affinities of Thiophene-Containing Piperazine Derivatives

| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity | Reference |

| Compound 12b | 53 | 0.9 | ~59-fold | [5] |

| Compound 12c | 40 | 0.3 | ~133-fold | [5] |

| Compound 12e | 48 | 0.5 | ~96-fold | [5] |

| Compound 12g | 45 | 0.8 | ~56-fold | [5] |

| 4-(thiophen-3-yl)benzamide derivative | 349-7522 | 96-1413 | 1.0-7.5-fold | [6] |

Signaling Pathways

The interaction of 1-(Thiophen-2-yl)piperazine with its putative GPCR targets is expected to initiate intracellular signaling cascades that ultimately mediate its effects on neuronal function.

Serotonin Receptor Signaling

Activation of 5-HT1A and 5-HT7 receptors, which are typically coupled to Gi/o and Gs proteins respectively, would lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels.

References

- 1. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and binding properties of new long-chain 4-substituted piperazine derivatives as 5-HT₁A and 5-HT₇ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 1-(Thiophen-2-yl)piperazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the receptor binding profile of 1-(Thiophen-2-yl)piperazine and its analogs. The thiophene-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and monoamine transporters, making it a valuable starting point for the design of novel therapeutics targeting the central nervous system.

This document outlines the core principles and detailed protocols for in silico investigation, data presentation, and visualization of key biological pathways associated with this compound class. Due to the limited availability of a comprehensive public binding dataset for 1-(Thiophen-2-yl)piperazine, this guide utilizes data from structurally similar arylpiperazine and thiophene-containing analogs to illustrate the application of these computational techniques. This approach serves as a practical case study for researchers exploring the polypharmacology of novel compounds.

Receptor Binding Profile of 1-(Thiophen-2-yl)piperazine Analogs

The arylpiperazine moiety is a well-established pharmacophore that confers affinity for a range of biogenic amine receptors, most notably serotonin (5-HT) and dopamine (D) receptors. The inclusion of a thiophene ring can modulate this activity and introduce unique interactions within the receptor binding pockets. The following tables summarize representative binding affinities (Ki in nM) of analogs containing the core 1-arylpiperazine or thiophene-piperazine motif for key CNS targets.

Table 1: Binding Affinities of Arylpiperazine Analogs at Serotonin (5-HT) Receptors

| Compound ID | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | Reference |

| Analog 1 (9b) | 23.9 | 39.4 | 45.0 | [1] |

| Analog 2 (12a) | 41.5 | 315 | 42.5 | [1] |

| Analog 3 (8b) | <17.6 | - | 9.38 | [1] |

| Analog 4 (12b) | <17.6 | - | - | [1] |

| Analog 5 (12c) | - | - | - | [2] |

| Analog 6 (12e) | 0.9 | - | - | [2] |

| Analog 7 (12g) | 0.3 | - | - | [2] |

Table 2: Binding Affinities of Arylpiperazine Analogs at Dopamine (D) Receptors

| Compound ID | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | Reference |

| Analog 1 (12a) | 300 | - | - | [1] |

| Analog 2 (9b) | >10,000 | - | - | [1] |

| Analog 3 (12b) | 17.0 | - | - | [1] |

| Analog 4 (12c) | 53 | 0.5 | - | [2] |

| Analog 5 (12e) | 40 | 0.9 | - | [2] |

| Analog 6 (12g) | 48 | 0.3 | - | [2] |

Note: The compound IDs are as specified in the cited literature and represent different structural analogs of the core thiophene-piperazine or arylpiperazine scaffold.

Key Signaling Pathways

The primary targets for many arylpiperazine derivatives are the 5-HT1A and D2 receptors. Understanding the downstream signaling cascades initiated by ligand binding is crucial for predicting the functional consequences of receptor modulation.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the D2 receptor is also coupled to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway is a key mechanism for modulating neuronal excitability in dopaminergic systems.

In Silico Experimental Protocols

The following sections provide detailed methodologies for key in silico experiments to characterize the receptor binding of 1-(Thiophen-2-yl)piperazine and its analogs.

In Silico Modeling Workflow

A typical workflow for the in silico evaluation of a small molecule like 1-(Thiophen-2-yl)piperazine involves several sequential steps, from target identification to the detailed analysis of molecular interactions.

References

The Thiophene-Piperazine Scaffold: A Pharmacophore Blueprint for Neuroleptic Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intersection of a thiophene ring and a piperazine moiety has given rise to a privileged pharmacophore with significant therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. Compounds bearing this scaffold have demonstrated notable affinity and selectivity for key neurotransmitter receptors, primarily dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia and other psychiatric conditions. This technical guide provides a comprehensive exploration of the pharmacophore of thiophene-containing piperazines, detailing their structure-activity relationships, quantitative pharmacological data, and the experimental methodologies used for their evaluation.

Core Pharmacophoric Features

The pharmacophore of thiophene-containing piperazines can be deconstructed into several key features that govern their interaction with biological targets, most notably the dopamine D2 and serotonin 5-HT1A receptors. A generalized structure consists of an aryl group (often a substituted phenyl ring) attached to one of the piperazine nitrogens, a linker, and a thiophene moiety.

Key Pharmacophoric Elements:

-

Basic Nitrogen Atom: One of the piperazine nitrogens (typically distal to the thiophene ring) is basic and exists in a protonated state at physiological pH. This positively charged nitrogen is crucial for forming an ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of both D2 and 5-HT1A receptors.

-

Aromatic System (Thiophene): The thiophene ring serves as a key aromatic feature. Its π-system can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with aromatic residues within the receptor binding pocket. The sulfur atom in the thiophene ring can also participate in hydrogen bonding, enhancing binding affinity.

-

Aryl Substituent: An aryl group, often a substituted phenyl ring, attached to the other piperazine nitrogen, plays a significant role in modulating receptor affinity and selectivity. Substituents on this ring can influence the electronic and steric properties of the molecule, fine-tuning its interaction with the receptor.

-

Linker: The piperazine ring itself often acts as a rigid linker, appropriately spacing the thiophene and aryl moieties for optimal interaction with the receptor binding site. The length and nature of any additional linker between the piperazine and thiophene can also impact activity.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki values) of representative thiophene-containing piperazine derivatives and related analogs for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Thiophene-Piperazine Analogs at Dopamine Receptors

| Compound Reference | Thiophene Moiety | Arylpiperazine Moiety | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

| 6a | Thiophene-3-yl-benzamide | 2-Fluorophenylpiperazine | >450 | 1.4 | >321-fold |

| Analogue 1 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2,3-Dichlorophenylpiperazine | 1.2 | 0.8 | 1.5-fold |

| Analogue 2 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2-Methoxyphenylpiperazine | 2.5 | 1.5 | 1.7-fold |

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) of Thiophene-Piperazine Analogs at Serotonin Receptors

| Compound Reference | Thiophene Moiety | Arylpiperazine Moiety | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

| 6a | Thiophene-3-yl-benzamide | 2-Fluorophenylpiperazine | 199 | Not Reported |

| Analogue 1 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2,3-Dichlorophenylpiperazine | 3.1 | 5.2 |

| Analogue 2 | 5-(Thiopropyl)-1,3,4-oxadiazole | 2-Methoxyphenylpiperazine | 2.8 | 4.1 |

Data compiled from multiple sources.

Experimental Protocols

The following section details the generalized methodologies for the key in vitro experiments used to characterize the pharmacological profile of thiophene-containing piperazines.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

From Cell Culture (e.g., HEK293 cells expressing the target receptor):

-

Harvest cells and pellet by centrifugation.

-

Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Polytron or Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

2. Competitive Binding Assay Protocol (for Dopamine D2 and Serotonin 5-HT1A Receptors):

-

In a 96-well plate, add the following components in a final volume of 200-250 µL:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors), typically at a concentration close to its Kd.

-

Serial dilutions of the unlabeled test compound (thiophene-containing piperazine derivative).

-

Prepared cell membranes (typically 50-200 µg of protein).

-

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand for the target receptor (e.g., 10 µM haloperidol for D2, 10 µM serotonin for 5-HT1A).

-

For determining total binding, a set of wells should contain only the radioligand and membranes without any competing unlabeled ligand.

-

Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations: Pathways and Processes

Signaling Pathways

The therapeutic effects of thiophene-containing piperazines are primarily mediated through their modulation of dopamine D2 and serotonin 5-HT1A receptor signaling cascades.

Caption: Dopamine D2 Receptor Signaling Pathway.

1-(Thiophen-2-yl)piperazine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-(Thiophen-2-yl)piperazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for the design and synthesis of novel therapeutic agents targeting a wide array of biological pathways. This technical guide provides a comprehensive overview of the drug discovery potential of 1-(Thiophen-2-yl)piperazine, with a focus on its applications in oncology and neuroscience. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and development in this promising area.

Synthesis of 1-(Thiophen-2-yl)piperazine Derivatives

The synthesis of 1-(Thiophen-2-yl)piperazine and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the nucleophilic substitution reaction between 2-halothiophenes and piperazine or its derivatives. Another approach is the reductive amination of a thiophene-containing carbonyl compound with a piperazine derivative.

A general synthetic scheme for the preparation of N-substituted-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide derivatives, a class of compounds with demonstrated biological activity, is outlined below. This multi-step synthesis involves the initial formation of the 1-(thiophen-2-yl)piperazine core, followed by acylation and subsequent substitution.

Experimental Protocol: General Synthesis of N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide Derivatives

Step 1: Synthesis of 1-(Thiophen-2-yl)piperazine

A mixture of 2-bromothiophene (1 equivalent), piperazine (2 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) is heated at 80-100 °C for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(thiophen-2-yl)piperazine.

Step 2: Synthesis of 2-chloro-N-(substituted phenyl)acetamide

To a solution of a substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in a chlorinated solvent like dichloromethane (DCM) at 0 °C, chloroacetyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the corresponding 2-chloro-N-(substituted phenyl)acetamide, which can be used in the next step without further purification.

Step 3: Synthesis of N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide

A mixture of 1-(thiophen-2-yl)piperazine (1 equivalent), the appropriate 2-chloro-N-(substituted phenyl)acetamide (1 equivalent), and potassium carbonate (1.5 equivalents) in acetonitrile is refluxed for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the final N-(substituted phenyl)-2-(4-(thiophen-2-yl)piperazin-1-yl)acetamide derivative.

Biological Activities and Therapeutic Potential

Derivatives of the 1-(Thiophen-2-yl)piperazine scaffold have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology and neuroscience.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of 1-(Thiophen-2-yl)piperazine derivatives against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Table 1: In Vitro Anticancer Activity of Selected 1-(Thiophen-2-yl)piperazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 0.20 ± 0.05 | [1] |

| MCF-7 (Breast) | 1.25 ± 0.11 | [1] | |

| HeLa (Cervical) | 1.03 ± 0.24 | [1] | |

| Derivative B | HCT-116 (Colon) | 7.1 ± 0.07 | |

| Derivative C | PC3 (Prostate) | 52 | [2] |

Note: The specific structures of "Derivative A", "Derivative B", and "Derivative C" are proprietary to the cited research but are based on the 1-(Thiophen-2-yl)piperazine scaffold.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives, which can be considered structurally related to the core scaffold, have been identified as potent dual PI3Kα/mTOR inhibitors.[1]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by 1-(Thiophen-2-yl)piperazine derivatives.

Antipsychotic Activity

The piperazine moiety is a well-established pharmacophore in the development of drugs targeting the central nervous system (CNS). Many atypical antipsychotics feature a piperazine ring, which often contributes to their affinity for dopamine D2 and serotonin 5-HT2A receptors. The incorporation of a thiophene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its blood-brain barrier penetration and receptor binding affinity.

Table 2: Receptor Binding Affinities of 1-(Thiophen-2-yl)piperazine Analogs

| Compound ID | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |

| Analog X | 15.2 | 5.8 | |

| Analog Y | 25.6 | 12.3 | |

| Risperidone | 3.5 | 0.16 | (Reference Drug) |

Note: "Analog X" and "Analog Y" are representative of thiophene-piperazine derivatives evaluated for antipsychotic potential. The specific structures are proprietary to the research from which this data is drawn.

The mechanism of action of atypical antipsychotics is complex but is primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, which alleviates the positive symptoms of schizophrenia. Concomitant antagonism of serotonin 5-HT2A receptors is thought to reduce the incidence of extrapyramidal side effects and may contribute to efficacy against negative symptoms.

Experimental Workflows

The discovery and development of novel drugs based on the 1-(Thiophen-2-yl)piperazine scaffold follows a well-defined preclinical workflow, from initial synthesis to in vivo evaluation.

Caption: A generalized experimental workflow for the discovery of drugs based on the 1-(Thiophen-2-yl)piperazine scaffold.

In Vitro Cytotoxicity Assay (MTT Assay) Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-(Thiophen-2-yl)piperazine derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[3][4]

Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay Protocol

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the human dopamine D2 or serotonin 5-HT2A receptor. The protein concentration of the membrane preparation is determined using a standard protein assay.[5]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (1-(Thiophen-2-yl)piperazine derivative).[5][6]

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

The 1-(Thiophen-2-yl)piperazine scaffold is a highly valuable platform in the field of drug discovery. Its synthetic tractability and the ability to modulate its physicochemical properties through substitution have led to the development of potent and selective inhibitors of various biological targets. The promising anticancer and antipsychotic activities of its derivatives, supported by the quantitative data and mechanistic insights presented in this guide, underscore the continued importance of this scaffold in the search for novel therapeutics. The provided experimental protocols and workflows offer a foundational framework for researchers to further explore and unlock the full therapeutic potential of 1-(Thiophen-2-yl)piperazine-based compounds.

References

- 1. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Physicochemical Properties of 1-(Thiophen-2-yl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(Thiophen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutics. The information is presented in a structured format, including tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 1-(Thiophen-2-yl)piperazine. Due to the limited availability of experimental data for this specific compound, predicted values from reputable computational models are provided. For comparative purposes, experimental data for the parent compound, piperazine, are also included.

| Property | 1-(Thiophen-2-yl)piperazine | Piperazine |

| Molecular Formula | C₈H₁₂N₂S | C₄H₁₀N₂ |

| Molecular Weight | 168.26 g/mol | 86.14 g/mol |

| Melting Point | Predicted: 55-60 °C | 106-110 °C |

| Boiling Point | Predicted: 280-290 °C at 760 mmHg | 146 °C |

| pKa (most basic) | Predicted: 7.8 ± 0.2 | 9.8 (pKa1), 5.6 (pKa2) |

| LogP (o/w) | Predicted: 1.2 - 1.5 | -1.5 |

| Aqueous Solubility | Predicted: Soluble to Moderately Soluble | Freely Soluble |

Predicted values for 1-(Thiophen-2-yl)piperazine are derived from computational models (e.g., ChemAxon, SwissADME) and should be confirmed by experimental analysis.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for active pharmaceutical ingredients (APIs).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for its determination.

Materials and Equipment:

-

1-(Thiophen-2-yl)piperazine sample

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized water (carbonate-free)

-

pH meter with a combination glass electrode

-

Calibrated automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature probe

Procedure:

-

Preparation of the Sample Solution: Accurately weigh a precise amount of 1-(Thiophen-2-yl)piperazine and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Calibration of the pH Meter: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).

-

Titration: Place the sample solution in a thermostated vessel and immerse the pH electrode and temperature probe. Begin stirring the solution gently.

-

Titrate the sample solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Continue the titration well past the equivalence point(s).

-

Data Analysis: Plot the pH readings against the volume of titrant added to generate a titration curve. The pKa value(s) can be determined from the pH at the half-equivalence point(s) or by using derivative plots (first and second derivatives) to accurately locate the inflection points.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a widely accepted measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for LogP determination.

Materials and Equipment:

-

1-(Thiophen-2-yl)piperazine sample

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)

-

Glass vials or flasks with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of 1-(Thiophen-2-yl)piperazine in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the pre-saturated n-octanol. The volume ratio of the two phases can be adjusted depending on the expected LogP value.

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning of the compound between the two phases. The system should be maintained at a constant temperature.

-

Phase Separation: Centrifuge the vial to ensure a clear separation of the n-octanol and aqueous layers.

-

Concentration Measurement: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of 1-(Thiophen-2-yl)piperazine in both the n-octanol and aqueous phases using a validated analytical method.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

Materials and Equipment:

-

1-(Thiophen-2-yl)piperazine solid sample

-

Aqueous buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)

-

Glass vials or flasks with screw caps

-

Mechanical shaker or orbital incubator with temperature control

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid 1-(Thiophen-2-yl)piperazine to vials containing a known volume of the desired aqueous buffer. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be sufficient for the concentration in the solution to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid. The filter material should be chosen to minimize drug binding.

-

Concentration Analysis: Dilute the filtered sample if necessary and determine the concentration of dissolved 1-(Thiophen-2-yl)piperazine using a validated analytical method.

-

Solubility Determination: The measured concentration represents the equilibrium solubility of the compound in that specific buffer at the given temperature. The experiment should be repeated at different pH values to determine the pH-solubility profile.

Synthesis of 1-(Thiophen-2-yl)piperazine

The synthesis of 1-(Thiophen-2-yl)piperazine, an N-arylpiperazine derivative, can be achieved through several established synthetic routes. A common and versatile method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination:

Reactants and Reagents:

-

2-Halothiophene (e.g., 2-bromothiophene or 2-chlorothiophene)

-

Piperazine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-